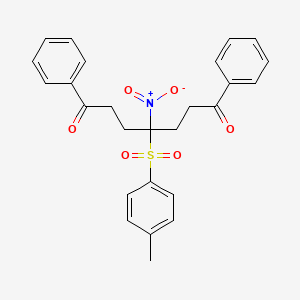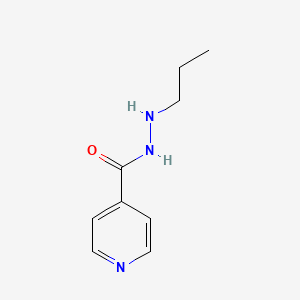
N'-Propylisonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Propylisonicotinohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of isonicotinic acid hydrazide, commonly known as isoniazid, which is widely used as an anti-tuberculosis drug. The compound is characterized by the presence of a propyl group attached to the nitrogen atom of the hydrazide moiety, making it a unique member of the hydrazide family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’-Propylisonicotinohydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with propylamine. The reaction typically involves the following steps:
- Dissolution of isonicotinic acid hydrazide in a suitable solvent such as ethanol.
- Addition of propylamine to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of N’-Propylisonicotinohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N’-Propylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted hydrazides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Propylisonicotinohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N’-Propylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, thereby exerting its antimicrobial effects. The hydrazide moiety plays a crucial role in binding to the target enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Ethionamide
- Pyrazinamide
- Nicotinamide
Eigenschaften
CAS-Nummer |
2365-21-1 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N'-propylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-2-5-11-12-9(13)8-3-6-10-7-4-8/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZPIVHDFYZIPTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


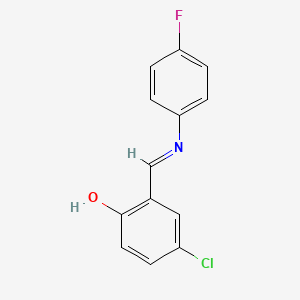
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
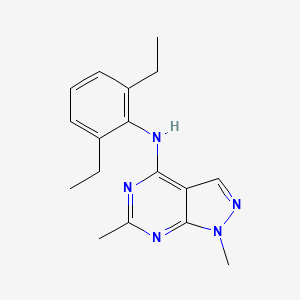
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



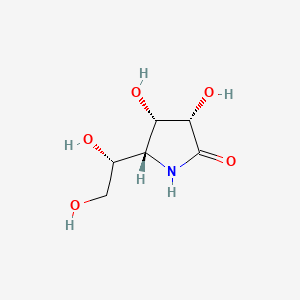

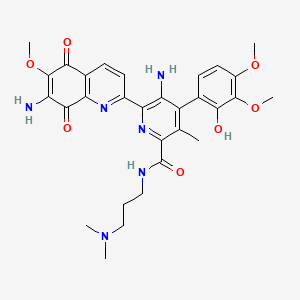
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
